molecular formula C9H9FN2 B3214567 3-Ethyl-4-fluoro-1H-indazole CAS No. 1146118-69-5

3-Ethyl-4-fluoro-1H-indazole

Cat. No.: B3214567
CAS No.: 1146118-69-5
M. Wt: 164.18 g/mol
InChI Key: AVPOMEBUAXMJPC-UHFFFAOYSA-N
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Description

3-Ethyl-4-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of an ethyl group at the third position and a fluoro group at the fourth position makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-fluoro-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzaldehyde with ethylhydrazine to form the corresponding hydrazone, which then undergoes cyclization under acidic conditions to yield the desired indazole . Another method involves the use of transition metal catalysts, such as copper or palladium, to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-fluoro-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted indazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-ethyl-4-fluoro-1H-indazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s fluoro group can enhance its binding affinity to target proteins, leading to more effective inhibition . The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Properties

IUPAC Name

3-ethyl-4-fluoro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c1-2-7-9-6(10)4-3-5-8(9)12-11-7/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPOMEBUAXMJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=NN1)C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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